2-(2-Chloro-5-methylphenoxy)propanoyl chloride
Overview
Description
2-(2-Chloro-5-methylphenoxy)propanoyl chloride is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09. This compound is primarily used in proteomics research and is known for its role in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methylphenoxy)propanoyl chloride typically involves the reaction of 2-(2-Chloro-5-methylphenoxy)propanoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-(2-Chloro-5-methylphenoxy)propanoic acid+Thionyl chloride→2-(2-Chloro-5-methylphenoxy)propanoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-methylphenoxy)propanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-(2-Chloro-5-methylphenoxy)propanoic acid and hydrogen chloride.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts in the presence of a base to form esters.
Thiols: Reacts to form thioesters.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
2-(2-Chloro-5-methylphenoxy)propanoyl chloride is widely used in scientific research, particularly in the field of proteomics. It is employed in the synthesis of various bioactive molecules and as a reagent in the modification of proteins and peptides. Additionally, it is used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methylphenoxy)propanoyl chloride involves its reactivity with nucleophiles. The compound acts as an acylating agent, transferring its acyl group to nucleophilic substrates. This reactivity is utilized in the synthesis of various derivatives and in the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-5-methylphenoxy)-2-methylpropanoyl chloride: Similar in structure but with an additional methyl group on the propanoyl moiety.
2-(2,3-Dichlorophenoxy)propanoyl chloride: Contains an additional chlorine atom on the phenoxy ring.
Uniqueness
2-(2-Chloro-5-methylphenoxy)propanoyl chloride is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized applications in proteomics and organic synthesis.
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGGCRDGXFFCJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801248295 | |
Record name | 2-(2-Chloro-5-methylphenoxy)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801248295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-24-8 | |
Record name | 2-(2-Chloro-5-methylphenoxy)propanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chloro-5-methylphenoxy)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801248295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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